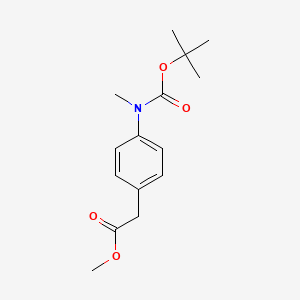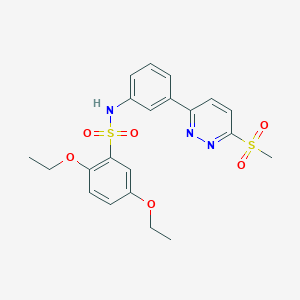
2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as MPB-PEA, is a novel compound that has gained significant attention in the field of scientific research. This compound was first synthesized in 2016 and has since been extensively studied for its potential applications in various fields of research.
Applications De Recherche Scientifique
Photodynamic Therapy Application
- The compound's potential in photodynamic therapy (PDT) for cancer treatment is highlighted. A zinc phthalocyanine derivative with benzenesulfonamide groups showed properties useful for PDT, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications in Heterocyclic Synthesis
- Benzenesulfonamide acts as a powerful Directed Metalation Group (DMG) in arylsulfonamides, showing vast potential in the synthesis of heterocyclic compounds. This includes applications in the preparation of sultams, sultones, benzothiazinones, and benzothiazepines, among others, demonstrating its versatility in chemical synthesis (Familoni, 2002).
Antimicrobial Activity
- Compounds containing benzenesulfonamide have shown antimicrobial activity against various bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Photocatalytic Applications
- The zinc(II) phthalocyanine derivative with benzenesulfonamide substituents has been studied for its potential in photocatalytic applications. Its properties like solubility in common solvents, monomeric species, and favorable photostability make it a suitable candidate for photocatalytic uses, particularly in environmental applications (Öncül, Öztürk, & Pişkin, 2021).
Molecular Docking Studies
- Molecular docking studies of compounds with benzenesulfonamide structure have been conducted to understand their potential as cyclooxygenase-2 inhibitors. This could have implications in drug development for diseases where COX-2 inhibition is beneficial (Al-Hourani et al., 2015).
Structural Studies in Crystallography
- Crystallographic studies of N-substituted benzenesulfonamides have been used to understand their conformational differences, which could have implications in designing molecules for specific biological activities (Borges et al., 2014).
Potential in Cancer Treatment
- The photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have been explored for their potential in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Conformational Effects in Alkoxychalcone Hybrids
- The inclusion of a methylene group in arylsulfonamide para-alkoxychalcones affects their conformation and crystal structure, which is crucial for understanding the molecular properties that influence biological activity (de Castro et al., 2013).
Propriétés
IUPAC Name |
2,5-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-19(30-5-2)20(14-17)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZPQMXLAXVDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-oxo-3-phenyl-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005474.png)

![Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3005477.png)

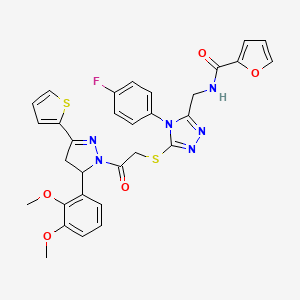
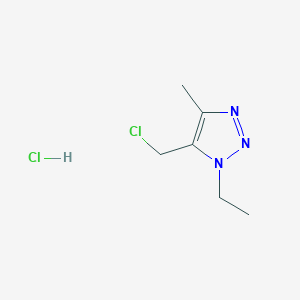

![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)
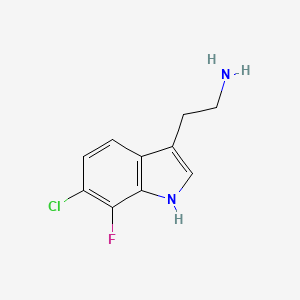
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3005488.png)
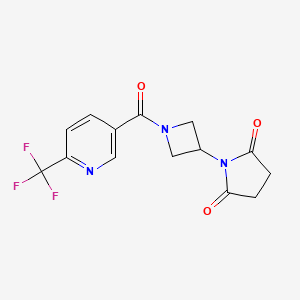
![2-(7-Fluoroquinazolin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3005492.png)
